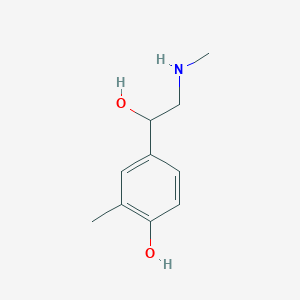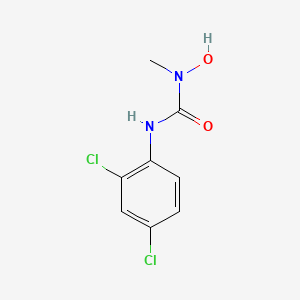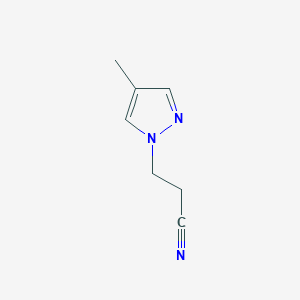
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide, also known as Br-IPPD, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a derivative of the purine base and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide involves the inhibition of cAMP phosphodiesterase. This inhibition leads to an increase in cAMP levels, which can activate various signaling pathways. The activation of these pathways can have various therapeutic effects, including the relaxation of smooth muscles in the airways, the inhibition of tumor cell growth, and the modulation of immune responses.
Biochemical and Physiological Effects:
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been found to have various biochemical and physiological effects. It has been shown to relax smooth muscles in the airways, which can improve breathing in patients with asthma and COPD. It has also been found to inhibit tumor cell growth, which can have potential applications in cancer treatment. Additionally, 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been shown to modulate immune responses, which can have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide in lab experiments is its potential therapeutic applications. It has been found to have various biochemical and physiological effects, which can be studied in various disease models. However, one of the limitations of using 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide is its potential toxicity. It has been found to be toxic to some cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide. One direction is the further exploration of its potential therapeutic applications. It has been found to have potential applications in the treatment of various diseases, and further studies could lead to the development of new treatments. Another direction is the study of its mechanism of action. Although the inhibition of cAMP phosphodiesterase is known, the downstream signaling pathways are not fully understood. Further studies could lead to a better understanding of how 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide exerts its therapeutic effects. Finally, the development of new synthesis methods for 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide could lead to the production of new derivatives with improved therapeutic properties.
Conclusion:
In conclusion, 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to inhibit the activity of cAMP phosphodiesterase. This inhibition leads to an increase in cAMP levels, which can have various therapeutic effects. 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been studied for its potential use in the treatment of various diseases, including asthma, COPD, and cancer. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide can be achieved through a two-step process. The first step involves the reaction of 7-isopropyl-3-methylxanthine with bromine to form 8-bromo-7-isopropyl-3-methylxanthine. The second step involves the reaction of 8-bromo-7-isopropyl-3-methylxanthine with hydrobromic acid to produce 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide.
Scientific Research Applications
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been widely used in scientific research due to its potential therapeutic applications. It has been found to inhibit the activity of cAMP phosphodiesterase, which is responsible for the breakdown of cAMP. This inhibition leads to an increase in cAMP levels, which can have various therapeutic effects. 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has been studied for its potential use in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.
properties
CAS RN |
1185120-01-7 |
|---|---|
Product Name |
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide |
Molecular Formula |
C9H12Br2N4O2 |
Molecular Weight |
368.029 |
IUPAC Name |
8-bromo-3-methyl-7-propan-2-ylpurine-2,6-dione;hydrobromide |
InChI |
InChI=1S/C9H11BrN4O2.BrH/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15;/h4H,1-3H3,(H,12,15,16);1H |
InChI Key |
LJVFQKDPSZJUMF-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C.Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(tert-butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938207.png)

![N-(Cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B2938210.png)

![ethyl 2-[2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2938212.png)
![1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2938213.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2938214.png)
![3-(4-chlorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938217.png)
![2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2938218.png)



![2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2938226.png)